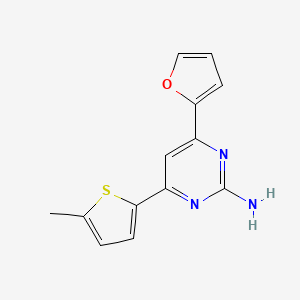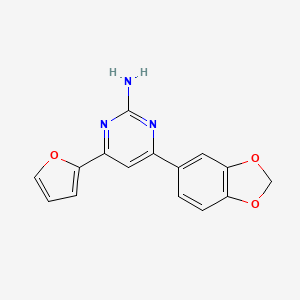![molecular formula C17H17N3O B6348190 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1354923-28-6](/img/structure/B6348190.png)
4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The furan ring and phenyl ring attached to the pyrimidine ring could potentially alter the properties and reactivity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a furan ring, and a phenyl ring. The exact structure would depend on the positions of these rings and any additional functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring and the electron-deficient pyrimidine ring. The presence of the amine group could also impact its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Characterization : A study by Traoré et al. (2017) investigated hydrogen bonding sites in pyrimidine compounds derivatives, including those similar to 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine. The research utilized quantum chemistry methods, indicating these compounds' potential in molecular design and interaction studies.
Synthesis for Heterocyclic Compounds : Aniskova et al. (2017) in their publication in "Molecules" Aniskova, Grinev, & Yegorova (2017) discussed the synthesis of various heterocyclic compounds containing pyrimidine and pyridazine structural fragments. This research highlights the role of such compounds in developing biologically active molecules.
Fluorescence Binding Studies : A study by Meng et al. (2012) explored the interaction of p-hydroxycinnamic acid amides, structurally related to this compound, with bovine serum albumin through fluorescence and UV–vis spectral studies. This indicates potential applications in studying protein-ligand interactions.
Antiprotozoal Agents : Ismail et al. (2004) in the "Journal of Medicinal Chemistry" Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin (2004) synthesized derivatives that showed strong DNA affinities and significant in vitro activity against protozoal infections. This research suggests the potential of these compounds in developing antiprotozoal medications.
Antibacterial and Antifungal Activities : The synthesis and evaluation of pyrimidine salts, including compounds related to the chemical , for antibacterial and antifungal activities were reported by Mallikarjunaswamy, Bhadregowda, & Mallesha (2013) in "Journal of Chemistry". This indicates the potential of these compounds in antimicrobial research.
Antinociceptive and Anti-inflammatory Properties : A study by Selvam, Karthik, Palanirajan, & Ali (2012) in "Toxicological & Environmental Chemistry" discussed the synthesis of thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory activities.
Antifungal Effect : Research by Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer (2017) in "Journal of Young Pharmacists" investigated the antifungal effects of certain pyrimidin-amine derivatives, suggesting their potential as antifungal agents.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)12-5-7-13(8-6-12)14-10-15(20-17(18)19-14)16-4-3-9-21-16/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQYSWHRSGPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

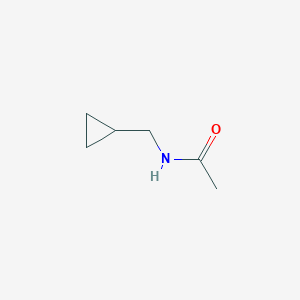
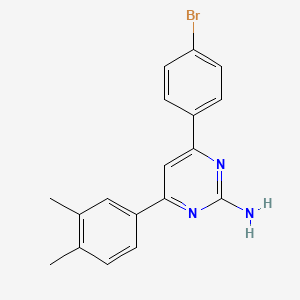

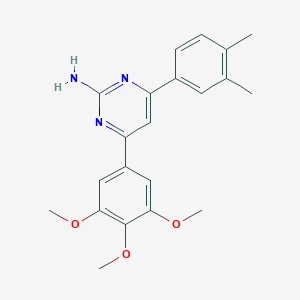
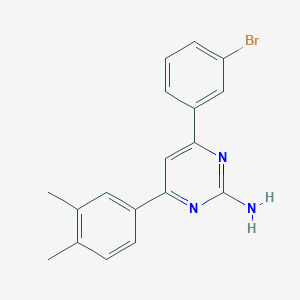
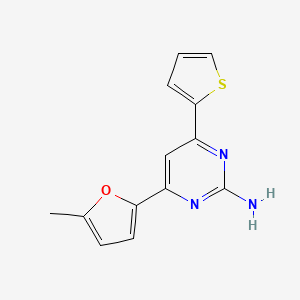
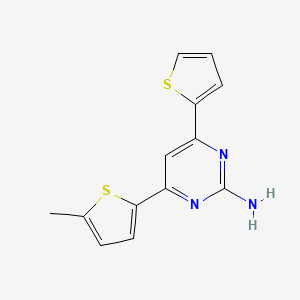
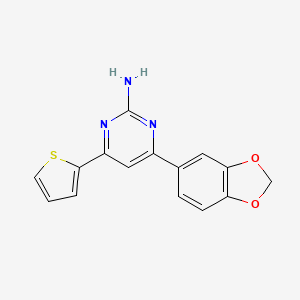
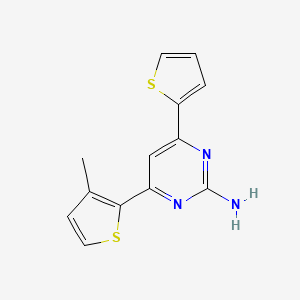
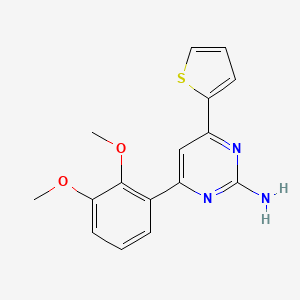
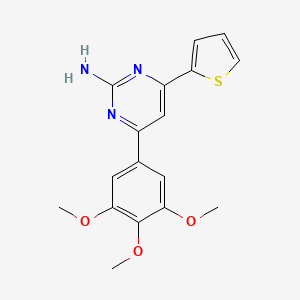
![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)
